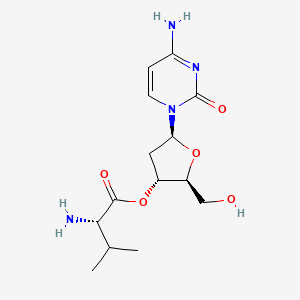
Valtorcitabine
説明
バルトルシタビンは、慢性B型肝炎ウイルス(HBV)感染症の治療における潜在的な用途について研究されている合成ヌクレオシド類似体です。 これは、経口バイオアベイラビリティを改善し、抗ウイルス活性を強化するように設計されたL-デオキシシチジンのプロドラッグです .
準備方法
合成経路と反応条件
バルトルシタビンは、L-バリンと2'-デオキシシチジンをエステル化することによる一連の化学反応によって合成されます。 このプロセスには通常、分子上の特定の部位で選択的な反応を確実に行うための保護基の使用が含まれます。 反応条件には、通常、高収率と純度を実現するために有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
バルトルシタビンの工業生産には、一貫性、安全性、および費用対効果を確保しながら、ラボ合成プロセスをスケールアップすることが含まれます。 これには、反応条件、精製方法、および品質管理対策を最適化して、大量に化合物を生産することが含まれます .
化学反応の分析
反応の種類
バルトルシタビンは、以下を含むさまざまな化学反応を受けます。
酸化: 酸化剤を使用して、通常は酸素の添加または水素の除去が含まれます。
還元: 還元剤を使用して、通常は水素の添加または酸素の除去が含まれます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: ハロゲン化物、アミン。
求電子剤: ハロゲン化アルキル、アシルクロリド
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、バルトルシタビンの酸化は、対応するオキソ誘導体の形成につながる可能性がある一方で、還元はデオキシ誘導体を生成する可能性があります .
科学研究への応用
バルトルシタビンは、特にHBVに対する抗ウイルス特性について広く研究されています。 ウイルスのDNAポリメラーゼを標的にすることで、HBVの複製を阻害する有望な結果が得られています。 さらに、バルトルシタビンは、テラビブジンなどの他の抗ウイルス薬と組み合わせて、治療効果を高め、薬剤耐性のリスクを軽減するために研究されています .
科学的研究の応用
Valtorcitabine has been extensively studied for its antiviral properties, particularly against HBV. It has shown promise in inhibiting HBV replication by targeting the viral DNA polymerase. Additionally, this compound has been investigated in combination with other antiviral agents, such as telbivudine, to enhance therapeutic efficacy and reduce the risk of drug resistance .
作用機序
バルトルシタビンは、感染細胞内でその活性なトリリン酸形に変換されることで、抗ウイルス効果を発揮します。 この活性型はHBV DNAポリメラーゼ酵素を阻害し、ウイルスDNAの複製を防ぎます。 この化合物は、ヒト細胞ポリメラーゼに影響を与えることなく、ウイルスポリメラーゼを特異的に標的にするため、潜在的な副作用を最小限に抑えることができます .
類似の化合物との比較
類似の化合物
テラビブジン: HBVの治療に使用される別のヌクレオシド類似体です。
ラミブジン: HBVとHIVの治療に使用されるヌクレオシド逆転写酵素阻害剤です。
エンテカビル: HBVの強力な抗ウイルス薬です
独自性
バルトルシタビンは、経口バイオアベイラビリティの向上とHBV DNAポリメラーゼの選択的阻害において独特です。 プロドラッグ設計により、体内の吸収と活性型への変換が向上するため、他の抗ウイルス薬との併用療法の有望な候補となっています .
類似化合物との比較
Similar Compounds
Telbivudine: Another nucleoside analogue used in the treatment of HBV.
Lamivudine: A nucleoside reverse transcriptase inhibitor used for HBV and HIV treatment.
Uniqueness
Valtorcitabine is unique in its enhanced oral bioavailability and selective inhibition of HBV DNA polymerase. Its prodrug design allows for better absorption and conversion into the active form within the body, making it a promising candidate for combination therapy with other antiviral agents .
特性
IUPAC Name |
[(2S,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)/t8-,9+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCYZPOEGWLYRM-QCZKYFFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1C[C@H](O[C@H]1CO)N2C=CC(=NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870342 | |
| Record name | Valtorcitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380886-95-3 | |
| Record name | Valtorcitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380886953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valtorcitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valtorcitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALTORCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5YQG6AQXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















